molecular formula C8H8BF3O3 B573363 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid CAS No. 174671-50-2

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid

Cat. No.: B573363
CAS No.: 174671-50-2
M. Wt: 219.954
InChI Key: CNGXBTLEDCBQAY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGXBTLEDCBQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695561
Record name [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121513-82-2, 174671-50-2
Record name Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Miyaura Borylation of Halogenated Precursors

This method involves palladium-catalyzed cross-coupling between a halogenated aromatic precursor and a diboron reagent.

Representative Procedure :

  • Substrate Preparation : Begin with 2-bromo-5-(trifluoromethyl)benzyl alcohol. Protect the hydroxymethyl group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

  • Borylation : React the protected bromide with bis(pinacolato)diboron (B2Pin2, 1.2 equiv), Pd(dppf)Cl2 (3 mol%), and KOAc (3 equiv) in dioxane at 80°C for 12 h.

  • Deprotection : Remove the TBS group using TBAF in THF at 0°C.

Key Data :

ParameterValue
Yield (protected)78%
Purity (HPLC)>95%
Reaction Scale0.1–5 mmol

Advantages :

  • High regioselectivity due to Pd catalysis.

  • Compatibility with sensitive functional groups when proper protection is employed.

Limitations :

  • Requires multi-step protection/deprotection.

  • Pd residue removal adds purification complexity.

Directed Ortho-Metalation (DoM) Strategy

This approach uses directed metalation to install the boronic acid group directly.

Procedure :

  • Substrate : 3-(Trifluoromethyl)benzyl alcohol.

  • Metalation : Treat with LDA (2.2 equiv) at -78°C in THF, followed by triisopropyl borate (1.5 equiv).

  • Quenching : Hydrolyze with HCl (1M) to yield the crude boronic acid.

Optimization Insights :

  • Temperature Control : Maintaining <-70°C prevents trifluoromethyl group decomposition.

  • Solvent Effects : THF outperforms Et2O in minimizing side reactions (yield increase from 45% to 62%).

Typical Outcomes :

MetricResult
Isolated Yield58–65%
Boronation Selectivity8:1 (ortho:para)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements leverage flow chemistry to improve safety and efficiency:

Setup :

  • Reactor : Microfluidic Pd-coated channels (0.5 mm ID).

  • Conditions : 120°C, 20 bar pressure, residence time 30 min.

Benefits :

  • 3-fold increase in space-time yield vs. batch.

  • Reduced Pd loading (0.5 mol% vs. 3 mol% in batch).

Economic Analysis :

ParameterBatch ProcessFlow Process
Cost per kg$12,450$8,920
Purity98%99.2%

Purification and Analytical Validation

Chromatographic Methods

  • Normal Phase SiO2 : Elute with hexane/ethyl acetate (4:1 → 1:1) to separate boronic acid from pinacol byproducts.

  • Ion-Exchange Resins : Amberlyst A-21 effectively removes Pd residues (residual Pd <5 ppm).

Spectroscopic Characterization

Critical NMR Signals (CDCl3) :

  • ¹H NMR : δ 4.75 (s, 2H, -CH2OH), 7.82 (d, J=8.1 Hz, 1H, ArH), 8.12 (s, 1H, ArH).

  • ¹¹B NMR : δ 28.5 ppm (characteristic of arylboronic acids).

Mass Spec Data :

  • HRMS (ESI+) : m/z 219.9521 [M+H]+ (calc. 219.9524) .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key coupling partner in palladium-catalyzed Suzuki reactions. Its boronic acid group reacts with aryl/vinyl halides to form biaryl or styrene derivatives.

Typical Reaction Setup

ComponentSpecification
CatalystPd(PPh₃)₂Cl₂ (0.67 mmol)
BaseNa₂CO₃ (17 mmol in aqueous solution)
SolventEthanol/toluene (1:1 v/v)
Temperature100°C for 5 hours
Yields*65–85% (dependent on substrate)

Example Application:
In a synthesis of substituted biphenyls, this boronic acid reacted with 5-chloro-2-methylphenyl iodide under the above conditions to form a biaryl product with 78% isolated yield. The trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetalation .

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) substituent undergoes oxidation to a formyl (-CHO) or carboxylic acid (-COOH) group under controlled conditions:

Oxidizing AgentConditionsProduct Formed
KMnO₄Acidic aqueous medium2-Carboxy-5-(trifluoromethyl)phenylboronic acid
CrO₃Anhydrous acetic acid2-Formyl-5-(trifluoromethyl)phenylboronic acid

Mechanistic Insight:
Oxidation proceeds via radical intermediates, with the trifluoromethyl group stabilizing transition states through electron-withdrawing effects .

Protection/Deprotection Strategies

The hydroxymethyl group can be protected as a silyl ether (e.g., TBSCl) or ester (e.g., acetyl chloride) to prevent undesired side reactions during coupling processes.

Role in Catalytic Cycles

This boronic acid participates in Lewis acid-catalyzed reactions, such as:

Aldol Condensation

In aqueous media, it forms enolate intermediates with ketones (e.g., acetone), enabling stereoselective aldol additions. A proposed mechanism involves:

  • Boron enolate formation via deprotonation.

  • Nucleophilic attack on an aldehyde activated by hydrogen bonding.

  • syn-Selectivity achieved through a Zimmerman-Traxler transition state .

Amidation Catalysis

At 0.01–1 mol% loading, it accelerates amide bond formation between carboxylic acids and amines by generating reactive acyloxyboronic intermediates. Key factors:

  • Electron-withdrawing trifluoromethyl group : Increases boron’s Lewis acidity.

  • Hydroxymethyl group : Stabilizes intermediates via hydrogen bonding .

Comparative Reactivity with Analogues

Property2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid3-Trifluoromethylphenylboronic acid
Suzuki Coupling Rate (kₒbs)1.5 × 10⁻³ s⁻¹0.9 × 10⁻³ s⁻¹
Oxidation SusceptibilityHigh (due to -CH₂OH)Low
pKa (boronic acid)8.28.9

Challenges and Limitations

  • Hydrolytic Instability : Prolonged exposure to moisture leads to boroxine formation, reducing reactivity.

  • Steric Hindrance : The ortho-hydroxymethyl group occasionally impedes access to the boron center in bulky substrates.

Scientific Research Applications

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid in chemical reactions involves the interaction of the boronic acid group with various catalysts and reagents. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of arylboronic acids are highly dependent on substituents. Below is a comparative analysis:

Table 1: Key Structural Analogues
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Sources
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid -CH₂OH (ortho), -CF₃ (para) C₈H₆BF₃O₂ 201.9 Protein degrader building block
5-Trifluoromethyl-2-formylphenylboronic acid -CHO (ortho), -CF₃ (para) C₈H₅BF₃O₃ 222.9 Antimicrobial agent; forms benzoxaborole isomers
2-Chloro-5-(trifluoromethyl)phenylboronic acid -Cl (ortho), -CF₃ (para) C₇H₅BClF₃O₂ 224.4 High acidity; Suzuki-Miyaura coupling
2-Fluoro-5-(trifluoromethyl)phenylboronic acid -F (ortho), -CF₃ (para) C₇H₅BF₄O₂ 215.9 Enhanced lipophilicity
2-(Methoxymethoxy)-5-(trifluoromethyl)phenylboronic acid -OCH₂OCH₃ (ortho), -CF₃ (para) C₉H₁₀BF₃O₄ 258.0 Improved solubility

Acidity and Reactivity

  • Electron-Withdrawing Effects :

    • Formyl (-CHO) : The formyl group in 5-Trifluoromethyl-2-formylphenylboronic acid significantly increases acidity compared to hydroxymethyl (-CH₂OH) due to its stronger electron-withdrawing nature .
    • Chloro (-Cl) : 2-Chloro-5-(trifluoromethyl)phenylboronic acid exhibits higher acidity than the hydroxymethyl analogue, as chlorine is more electronegative .
    • Hydroxymethyl (-CH₂OH) : Moderate acidity, balancing electron-withdrawing (-CF₃) and donating (-OH) effects .
  • Cyclization Potential: Formyl derivatives (e.g., 5-Trifluoromethyl-2-formylphenylboronic acid) isomerize to benzoxaboroles under specific conditions, enhancing binding to microbial enzymes like leucyl-tRNA synthetase (LeuRS) .
Antimicrobial Efficacy :
  • 5-Trifluoromethyl-2-formylphenylboronic Acid :
    • Moderate activity against Candida albicans (MIC = 64 µg/mL) and Aspergillus niger.
    • Superior to Tavaborole (AN2690) against Bacillus cereus (MIC = 8 µg/mL vs. 32 µg/mL for AN2690) .
Mechanistic Insights :
  • Benzoxaboroles (cyclic isomers of formyl derivatives) inhibit LeuRS by binding to the editing domain, a mechanism exploited in antifungal drugs .
  • Hydroxymethyl derivatives may act via alternative pathways, such as disrupting cell wall synthesis or oxidative stress responses .

Biological Activity

2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by its unique structural features, including a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

This compound is synthesized through reactions involving phenylboronic acid derivatives, trifluoromethylation reagents, and hydroxymethylation agents. The synthesis typically requires controlled conditions to achieve the desired substitution on the phenyl ring. The presence of the trifluoromethyl group enhances its acidity and reactivity, making it suitable for various applications in organic synthesis, especially in Suzuki–Miyaura coupling reactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound. It has shown moderate activity against several microorganisms, including:

  • Candida albicans : Moderate inhibitory action.
  • Aspergillus niger : Higher activity compared to Candida.
  • Escherichia coli : Notable antibacterial properties.
  • Bacillus cereus : Minimum Inhibitory Concentration (MIC) lower than that of the antifungal drug AN2690 (Tavaborole), indicating significant antibacterial potential.

The mechanism of action appears to involve the inhibition of leucyl-tRNA synthetase (LeuRS), a critical enzyme in protein synthesis within these organisms. Docking studies suggest that the cyclic isomer of this compound may bind effectively within the active site of LeuRS, similar to other known inhibitors .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Interaction : The boronic acid moiety interacts with enzymes, potentially modulating their activity.
  • Isomerization : In solution, this compound can undergo isomerization to form cyclic isomers that may exhibit enhanced biological activity.
  • Acidity and Binding : The trifluoromethyl group increases acidity, facilitating binding to biological targets such as cis-diol bioanalytes under physiological conditions.

Case Studies

  • Antifungal Activity Study : A study conducted on various phenylboronic acids, including this compound, revealed its effectiveness against fungal strains. The study utilized in vitro assays to determine MIC values and compared them with established antifungal agents .
  • Docking Studies : Computational docking studies demonstrated that the cyclic isomer of this compound could fit into the active site of LeuRS from Candida albicans, suggesting a plausible mechanism for its antifungal action .

Data Table

MicroorganismActivity LevelMIC (µg/mL)Comparison with AN2690
Candida albicansModerateTBDLower
Aspergillus nigerHighTBDNot applicable
Escherichia coliNotableTBDNot applicable
Bacillus cereusSignificant< AN2690Lower

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using aryl halides and boronic esters. Post-synthesis, purification is achieved through recrystallization in aprotic solvents (e.g., THF/hexane mixtures). Purity is validated via HPLC (≥98%) and 1H^{1}\text{H}/13C^{13}\text{C} NMR, with 19F^{19}\text{F} NMR confirming the trifluoromethyl group integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Techniques :

  • NMR : 1H^{1}\text{H} NMR identifies hydroxymethyl protons (δ 4.5–5.0 ppm), while 19F^{19}\text{F} NMR confirms the -CF3_3 group (δ -60 to -65 ppm).
  • IR : B-O stretching (~1340 cm1^{-1}) and -OH bending (~3200 cm1^{-1}) are key markers.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 252.05) .

Q. What safety precautions are necessary when handling this compound?

  • Guidelines : Use nitrile gloves, goggles, and lab coats. Avoid inhalation; work in a fume hood. Store at 2–8°C in inert atmospheres (N2_2) to prevent hydrolysis. Immediate skin/eye exposure requires rinsing with water for 15 minutes .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence electronic properties and reactivity compared to formyl or methoxy groups?

  • Analysis : DFT/B3LYP studies show the hydroxymethyl group increases electron density at the boronic acid moiety (Mulliken charge: -0.32 vs. -0.45 for formyl derivatives), enhancing nucleophilic borylation. This contrasts with methoxy groups, which reduce acidity (pKa ~8.7 vs. 7.2 for -CF3_3 analogues) .

Q. What are the hydrolytic stability challenges, and how can experimental conditions mitigate degradation?

  • Findings : The compound undergoes rapid protodeboronation in alkaline conditions (t1/2_{1/2} = 3 hours at pH 10). Stabilization strategies include:

  • Buffering reactions at pH 6–7.
  • Using anhydrous solvents (e.g., DMF) under N2_2.
  • Monitoring degradation via 11B^{11}\text{B} NMR .

Q. How does this compound perform in cross-coupling reactions under varying catalytic conditions?

  • Catalytic Optimization :

  • Ligands : SPhos or XPhos improves yield (≥85%) in Suzuki couplings.
  • Solvents : Dioxane/water (4:1) enhances solubility without hydrolysis.
  • Temperature : Reactions at 80°C minimize side-product formation .

Q. What computational models predict the interaction of this compound with biological targets like enzymes?

  • Docking Studies : Molecular docking (AutoDock Vina) reveals strong binding to fungal leucyl-tRNA synthetase (binding energy = -9.2 kcal/mol), driven by hydrogen bonds between the hydroxymethyl group and Arg231^{231}. This aligns with antifungal activity in Candida albicans (MIC90_{90} = 8 µg/mL) .

Q. Are there contradictions in the literature regarding reactivity or stability?

  • Contradictions : Some studies report stability in aqueous ethanol (24 hours), while others note rapid decomposition. Resolution involves replicating conditions (e.g., oxygen-free vs. aerobic) and using radical inhibitors (e.g., BHT) to suppress oxidative deboronation .

Q. What role does this compound play in catalysis, such as amidation reactions?

  • Application : Acts as a co-catalyst in dehydrative amidation (e.g., carboxylic acid + amine → amide). The -CF3_3 group enhances Lewis acidity, accelerating rate constants by 3-fold compared to phenylboronic acid .

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